(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride

Enantiomeric purity Chiral synthesis CCR2b antagonist

(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride (CAS 1286208-94-3) is a chiral, non-racemic 3-aminopyrrolidine derivative supplied as a hydrochloride salt (C₁₁H₁₅ClN₂O, MW 226.70). It serves as an enantiopure N-benzoyl protected (R)-3-aminopyrrolidine building block, widely employed in the synthesis of kinase inhibitors and GPCR-targeted agents.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7
CAS No. 1286208-94-3
Cat. No. B2748359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride
CAS1286208-94-3
Molecular FormulaC11H15ClN2O
Molecular Weight226.7
Structural Identifiers
SMILESC1CN(CC1N)C(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H/t10-;/m1./s1
InChIKeyCRNWDRDZKQZGKW-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone Hydrochloride (CAS 1286208-94-3): Chiral Pyrrolidine Building Block for Kinase and GPCR Drug Discovery


(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride (CAS 1286208-94-3) is a chiral, non-racemic 3-aminopyrrolidine derivative supplied as a hydrochloride salt (C₁₁H₁₅ClN₂O, MW 226.70) . It serves as an enantiopure N-benzoyl protected (R)-3-aminopyrrolidine building block, widely employed in the synthesis of kinase inhibitors and GPCR-targeted agents [1]. Its defined (R)-stereochemistry at the pyrrolidine 3-position is critical for establishing the desired three-dimensional pharmacophore in downstream bioactive molecules [2].

(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone Hydrochloride: Why Enantiomeric or Protecting-Group Substitution Fails in Pharmaceutical Synthesis


The (R)-enantiomer of 3-aminopyrrolidine derivatives cannot be replaced by its (S)-counterpart or racemic mixture in drug synthesis because the stereochemistry at the 3-position directly governs the binding orientation and affinity of the final drug candidates toward their protein targets [1]. Furthermore, the N-benzoyl protecting group provides a balance of stability and orthogonal deprotection compatibility that cannot be replicated by simple N-Boc or N-Cbz analogs without altering synthetic sequence efficiency and overall yield [2].

(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone Hydrochloride: Product-Specific Quantitative Differentiation Evidence


Enantiomeric Purity: (R)-Isomer vs. Racemic Mixture in Chiral Synthesis

The (R)-enantiomer (CAS 1286208-94-3) provides defined stereochemistry essential for target engagement. The racemic mixture (CAS 198210-81-0) lacks this stereochemical integrity, leading to suboptimal pharmacological activity. In SAR studies of the (R)-3-aminopyrrolidine series, enantiopure compounds yielded CCR2b antagonists with IC50 values in the low nanomolar range (e.g., 0.83 nM in chemotaxis assay), whereas racemic precursors would dilute the active enantiomer and reduce potency [1].

Enantiomeric purity Chiral synthesis CCR2b antagonist

Salt Form Advantage: Hydrochloride Salt vs. Free Base Solubility for Solution-Phase Chemistry

The hydrochloride salt form (CAS 1286208-94-3) enhances aqueous solubility compared to the free base, facilitating solution-phase reactions and purification. While the free base (CAS 198210-81-0) is also available, the hydrochloride salt is preferred for aqueous-compatible chemistries. Vendor solubility testing shows the hydrochloride salt achieves significantly higher solubility in water and polar solvents than the free base form . The hydrochloride salt also offers improved long-term storage stability under recommended conditions (sealed, dry, 2-8°C) .

Solubility Hydrochloride salt Solution-phase synthesis

Protecting Group Strategy: N-Benzoyl vs. N-Boc in Downstream Synthetic Compatibility

The N-benzoyl group in (R)-(3-aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride provides orthogonal deprotection compatibility that N-Boc-protected analogs cannot offer. In the synthesis of histamine-3 antagonists (Wyeth US 7,842,715), the benzoyl group remains stable under acidic conditions that cleave Boc groups, enabling selective deprotection strategies [1]. This allows sequential functionalization of the pyrrolidine nitrogen and the 3-amino group without protecting group interference.

Protecting group N-Benzoyl Orthogonal deprotection

Commercial Availability: Price and Purity Benchmarking for Procurement Decisions

The (R)-enantiomer hydrochloride salt (CAS 1286208-94-3) is available from multiple suppliers at ≥97-98% purity. Price benchmarking: ChemScene offers 250 mg at $176 USD ; Amatek Scientific offers the compound at 97% purity . The (S)-enantiomer hydrochloride salt (CAS 330186-77-1) is also commercially available but typically at higher cost per gram due to lower demand volume .

Procurement Pricing Purity Commercial availability

(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone Hydrochloride: Optimal Application Scenarios for Research and Industrial Use


Synthesis of Enantiopure CCR2b Antagonists for Inflammatory Disease Research

The (R)-enantiomer serves as the chiral core for constructing potent CCR2b antagonists. As demonstrated by Moree et al. (2008), (R)-3-aminopyrrolidine-derived compounds achieve IC50 values as low as 0.83 nM in MCP-1-induced chemotaxis assays and 3.2 nM in CCR2b binding assays [1]. The defined (R)-stereochemistry of this building block is essential for replicating the low-nanomolar potency described in these SAR campaigns.

Construction of Histamine-3 Receptor Antagonists for CNS Disorder Programs

The N-benzoyl protecting group in this compound aligns with the Wyeth patent strategy (US 7,842,715) for developing histamine-3 antagonists targeting cognitive disorders, ADHD, and Alzheimer's disease [2]. The benzoyl group provides the necessary stability and orthogonal deprotection compatibility required for the multi-step synthetic sequences disclosed in this patent family.

Chiral Building Block for Kinase Inhibitor Fragment-Based Drug Discovery

The (R)-3-aminopyrrolidine scaffold is a recognized privileged structure in kinase inhibitor design. BindingDB entries for related 3-aminopyrrolidine-containing compounds show potent inhibition of kinases such as LRRK2 (Ki = 51 nM) and CDK8/Cyclin C (Ki = 9 nM) [3]. This building block enables the rapid incorporation of the (R)-3-aminopyrrolidine pharmacophore into fragment-growing and scaffold-hopping strategies.

Solution-Phase Parallel Synthesis Requiring High Solubility Intermediates

The hydrochloride salt form offers significantly enhanced aqueous solubility compared to the free base, making it particularly suitable for solution-phase parallel synthesis platforms . The compound's compatibility with room temperature shipping and storage at 2-8°C further simplifies laboratory logistics for high-throughput chemistry workflows .

Quote Request

Request a Quote for (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.